1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid
CAS No.: 70393-86-1
Cat. No.: VC1822574
Molecular Formula: C12H11NO6
Molecular Weight: 265.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70393-86-1 |
|---|---|
| Molecular Formula | C12H11NO6 |
| Molecular Weight | 265.22 g/mol |
| IUPAC Name | 7-hydroxy-1,6-dimethoxy-4-oxoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H11NO6/c1-18-10-3-6-8(4-9(10)14)13(19-2)5-7(11(6)15)12(16)17/h3-5,14H,1-2H3,(H,16,17) |
| Standard InChI Key | XNEDYIJMGCYHKB-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C(=O)C(=CN2OC)C(=O)O)O |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)C(=CN2OC)C(=O)O)O |
Introduction
Chemical Properties and Structural Characteristics
1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid is an organic compound with a quinoline-based structure. It features a quinoline core with functional group modifications that give it distinct chemical properties. The key chemical identifiers and structural details are summarized in Table 1.
Table 1: Chemical Properties of 1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid
| Parameter | Value |
|---|---|
| CAS Registry Number | 70393-86-1 |
| Molecular Formula | C₁₂H₁₁NO₆ |
| Molecular Weight | 265.22 g/mol |
| IUPAC Name | 7-hydroxy-1,6-dimethoxy-4-oxoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H11NO6/c1-18-10-3-6-8(4-9(10)14)13(19-2)5-7(11(6)15)12(16)17/h3-5,14H,1-2H3,(H,16,17) |
| Standard InChIKey | XNEDYIJMGCYHKB-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C(=O)C(=CN2OC)C(=O)O)O |
The structure consists of a quinoline core with methoxy groups at positions 1 and 6, a hydroxyl group at position 7, a carbonyl group at position 4, and a carboxylic acid moiety at position 3. This specific arrangement of functional groups contributes to its biological activity and chemical reactivity.
Metabolic Significance
1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid is primarily recognized as a metabolite of miloxacin, an antimicrobial agent. Miloxacin, chemically known as 5,8-dihydro-5-methoxy-8-oxo-2H-1,3-dioxolo[4,5-g]-quinoline-7-carboxylic acid, was developed and tested for its antimicrobial properties, showing effectiveness against both gram-negative and gram-positive bacteria .
In human metabolism studies, this compound is often referred to as M-2, one of the two principal metabolites of miloxacin . The transformation of miloxacin to this metabolite occurs mainly in the liver, as indicated by animal studies. The metabolic pathway involves structural modifications that result in the formation of the dihydro-dimethoxy-hydroxy-oxoquinoline-carboxylic acid derivative .
This metabolic relationship has important implications for pharmacokinetic studies of miloxacin, as tracking both the parent compound and its metabolites provides a more complete picture of the drug's fate in the body. The compound was officially recognized as a metabolite of miloxacin when it was introduced to the MeSH database on October 8, 1980, with the assigned MeSH Unique ID C026432 .
Analytical Detection Methods
The accurate detection and quantification of 1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid in biological samples is crucial for pharmacokinetic studies and research applications. Various analytical methods have been developed for this purpose, with chromatographic techniques being the most prominent.
High-Pressure Liquid Chromatography (HPLC)
A sensitive and reliable HPLC assay has been developed specifically for detecting miloxacin and its metabolites, including 1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid, in human serum and urine samples . The method utilizes a strong anion-exchange Zipax SAX column with a mobile phase consisting of 0.01 M citric acid solution containing 0.03 M sodium nitrate at pH 5.0 .
Using this HPLC method, the retention time for 1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid was determined to be 5.9 minutes, providing a distinct separation from miloxacin (3.8 minutes) and the other principal metabolite, 5,8-dihydro-8-oxo-2H-1,3-dioxolo[4,5-g]quioline-7-carboxylic acid (M-1) (9.3 minutes) .
The sensitivity of this method allows for the detection of concentrations as low as 10 ng/ml in both serum and urine samples, making it suitable for clinical pharmacokinetic studies . When compared with microbiological assay methods, the HPLC technique showed excellent correlation, with correlation coefficients of 0.94 for serum samples and 0.99 for urine samples from human subjects receiving miloxacin orally .
Other Analytical Techniques
While HPLC represents the most documented method for analyzing this compound, other chromatographic techniques may also be applicable. The specific physicochemical properties of 1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid, such as its carboxylic acid group and hydroxyl functionality, make it amenable to various separation and detection methods.
Research Applications and Significance
1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid has several important applications in research and pharmaceutical development.
Pharmacokinetic Studies
As a principal metabolite of miloxacin, this compound plays a crucial role in pharmacokinetic studies designed to understand the absorption, distribution, metabolism, and excretion (ADME) of the parent drug . The ability to accurately detect and quantify both miloxacin and its metabolites in biological samples provides valuable information about the drug's behavior in the human body.
Chemical Intermediate
The compound is also utilized as an intermediate in the production of pharmaceuticals and other organic chemicals. With its complex structure and multiple functional groups, it serves as a valuable building block for the synthesis of more complex molecules with potential biological activities.
Research Tool
For researchers investigating quinoline derivatives and their properties, 1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid represents an important research tool. Its availability in high purity (99%) makes it suitable for various research applications in pharmaceutical, agrochemical, and food additive industries.
Structural Similarities with Related Compounds
Understanding the relationship between 1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid and similar compounds provides valuable context for its properties and applications. Several structurally related quinoline derivatives have been reported in the literature, each with its own specific modifications and applications.
For instance, compounds such as 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid (CAS: 26893-22-1) share similar structural features but differ in the specific arrangement and nature of substituents . Similarly, 1-ethyl-7-hydroxy-6-methoxy-4-oxoquinoline-3-carboxylic acid (CAS: 18465-38-8) represents another related compound with documented antibacterial properties .
The structural similarities between these compounds suggest potential parallels in their chemical properties and biological activities, while the differences highlight the significance of specific substituents in determining function.
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